2-{[(3,3-Dimethyl-2-oxobutyl)(ethyl)amino]methylidene}propanedinitrile
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Overview
Description
2-{[(3,3-Dimethyl-2-oxobutyl)(ethyl)amino]methylidene}propanedinitrile is a complex organic compound with a unique structure that includes a nitrile group, a ketone, and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,3-Dimethyl-2-oxobutyl)(ethyl)amino]methylidene}propanedinitrile typically involves the reaction of 3,3-dimethyl-2-oxobutanal with ethylamine, followed by the addition of malononitrile. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions is common to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,3-Dimethyl-2-oxobutyl)(ethyl)amino]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
2-{[(3,3-Dimethyl-2-oxobutyl)(ethyl)amino]methylidene}propanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[(3,3-Dimethyl-2-oxobutyl)(ethyl)amino]methylidene}propanedinitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can interact with enzymes and proteins, potentially inhibiting their activity. The ethylamino group may also play a role in binding to receptors or other biomolecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-oxobutanal: A precursor in the synthesis of the target compound.
3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate: A related compound with similar structural features.
2-[(3,3-Dimethyl-2-oxobutyl)thio]-6-oxo-4-pyridin-3-yl-1,6-dihydropyrimidine-5-carbonitrile: Another compound with a similar core structure.
Uniqueness
2-{[(3,3-Dimethyl-2-oxobutyl)(ethyl)amino]methylidene}propanedinitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not possible with simpler or less functionalized compounds.
Properties
IUPAC Name |
2-[[(3,3-dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-5-15(8-10(6-13)7-14)9-11(16)12(2,3)4/h8H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPMDOZLPYDNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)C(C)(C)C)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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